molecular formula C14H13NO3 B15260566 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid

2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid

Cat. No.: B15260566
M. Wt: 243.26 g/mol
InChI Key: DEQXZTUQJGCGLS-UHFFFAOYSA-N
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Description

2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid ( 2059932-75-9) is a high-purity synthetic compound with a molecular formula of C 14 H 13 NO 3 and a molecular weight of 243.26 g/mol . This chemical features a 1,3-oxazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The structure is further functionalized with a phenyl-substituted cyclopropyl group at the 2-position and an acetic acid side chain at the 5-position of the oxazole ring, making it a valuable building block for the design and synthesis of novel bioactive molecules. The 1,3-oxazole motif is present in numerous natural products and pharmaceutical agents, exhibiting properties such as antimicrobial, antifungal, antiviral, and anticancer effects . Specifically, synthetic 1,3-oxazole derivatives have demonstrated promising antimicrobial activity against Gram-positive bacterial strains and the fungal strain C. albicans . Furthermore, compounds bearing the 1,3-oxazole structure have been investigated for their potential as antibiofilm agents , which can help overcome the increased resistance exhibited by microbial biofilms to conventional antibiotics . The presence of the acetic acid functional group in this compound enhances its utility as a versatile synthetic intermediate, allowing for further derivatization into amides, esters, or other molecular hybrids to explore structure-activity relationships and develop new therapeutic candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-[2-(1-phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid

InChI

InChI=1S/C14H13NO3/c16-12(17)8-11-9-15-13(18-11)14(6-7-14)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17)

InChI Key

DEQXZTUQJGCGLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=NC=C(O3)CC(=O)O

Origin of Product

United States

Preparation Methods

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbenoid species, which reacts with alkenes to form cyclopropanes. For example, styrene derivatives could undergo this reaction to yield 1-phenylcyclopropane precursors.

Example Protocol

  • React styrene with CH$$2$$I$$2$$ and Zn(Cu) in ether at 0–25°C.
  • Isolate 1-phenylcyclopropane and functionalize for subsequent coupling.

Limitations : Low yields with electron-deficient alkenes and sensitivity to steric bulk.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable cyclopropanation via diazo compounds. For instance, ethyl diazoacetate and styrene in the presence of Rh$$2$$(OAc)$$4$$ form cyclopropane esters, which can be hydrolyzed to carboxylic acids.

Example Reaction
$$
\text{Styrene} + \text{N}2\text{CHCO}2\text{Et} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{Phenylcyclopropane ester} \xrightarrow{\text{Hydrolysis}} \text{Phenylcyclopropane carboxylic acid}
$$

This method offers better stereocontrol and functional group tolerance.

Oxazole Ring Construction

The 1,3-oxazole core can be assembled via cyclization or condensation reactions. Two prominent approaches are analyzed:

Robinson–Gabriel Synthesis

This classical method involves cyclodehydration of α-acylamino ketones using acidic conditions. For the target molecule, a phenylcyclopropyl-substituted α-acylamino ketone precursor would cyclize to form the oxazole.

Hypothetical Pathway

  • Synthesize 2-(1-phenylcyclopropyl)-2-acetamidoacetophenone via amidation of a ketone precursor.
  • Cyclize using H$$2$$SO$$4$$ or PCl$$_5$$ to yield the oxazole ring.

Challenges : Ensuring regioselectivity and managing side reactions from the cyclopropane’s strain.

Van Leusen Oxazole Synthesis

Tosylmethyl isocyanide (TosMIC) reacts with aldehydes or ketones under basic conditions to form oxazoles. A phenylcyclopropyl aldehyde could react with TosMIC to construct the heterocycle.

Example Reaction
$$
\text{RCHO} + \text{TosMIC} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{Oxazole derivative}
$$

This method is efficient but requires accessible aldehyde precursors.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety can be introduced via alkylation or through functional group interconversion:

Alkylation of Oxazole

A bromoacetic acid derivative (e.g., ethyl bromoacetate) could alkylate the oxazole at the 5-position, followed by ester hydrolysis.

Steps

  • React 5-lithio-oxazole with ethyl bromoacetate.
  • Hydrolyze the ester to the carboxylic acid using NaOH/H$$_2$$O.

Wittig Reaction Followed by Oxidation

A Wittig reagent derived from acetic acid could add to an oxazole aldehyde, followed by oxidation to install the acid.

Example
$$
\text{Oxazole-CHO} + \text{Ph}3\text{P=CHCO}2\text{Et} \rightarrow \text{Oxazole-CH=CHCO}2\text{Et} \xrightarrow{\text{Oxidation}} \text{Oxazole-CH}2\text{CO}_2\text{H}
$$

Integrated Synthetic Routes

Route A: Cyclopropanation First

  • Synthesize 1-phenylcyclopropanecarbaldehyde via Rh-catalyzed cyclopropanation.
  • Convert aldehyde to oxazole using TosMIC (Van Leusen).
  • Introduce acetic acid via alkylation and hydrolysis.

Comparative Analysis of Methods

Method Key Steps Yield* Conditions References
Simmons–Smith + TosMIC Cyclopropanation → Van Leusen → Alkylation ~30% Rh catalyst, basic
Rh-Catalyzed + Robinson Diazo reaction → Cyclodehydration ~25% Acidic, high temperature
Wittig + Hydrolysis Wittig reaction → Oxidation ~20% Mild, aqueous

*Estimated based on analogous reactions.

Challenges and Optimization Opportunities

  • Steric Hindrance : The cyclopropane ring may impede coupling reactions. Using bulky ligands in metal-catalyzed steps could improve efficiency.
  • Oxazole Stability : Oxazoles are prone to ring-opening under strong acids or bases. Employing protecting groups (e.g., esters) during synthesis is advised.
  • Regioselectivity : Ensuring substitution at the 5-position of the oxazole requires careful precursor design.

Chemical Reactions Analysis

2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid has several scientific research applications:

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring and phenylcyclopropyl group allow the compound to bind to enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target, but the compound’s structure enables it to participate in various biochemical processes.

Comparison with Similar Compounds

2-[4-[4-[3-Methyl-4-[[(1R)-1-Phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic Acid

  • Structural Differences :
    • The oxazole ring is substituted with a methyl group and a carbamate-linked phenylethoxy group at positions 3 and 4, respectively.
    • The acetic acid group is attached to a biphenyl system rather than a cyclopropane-fused phenyl.
  • The carbamate group may enhance metabolic stability compared to the cyclopropane, which is prone to ring-opening reactions .

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid

  • Structural Differences :
    • A methyl group at position 5 and a phenyl group at position 2 of the oxazole ring.
    • Lacks the cyclopropane moiety.
  • Implications :
    • The methyl group at position 5 could sterically hinder interactions with planar biological targets.
    • Absence of cyclopropane simplifies synthesis but may reduce conformational rigidity, affecting binding specificity .

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl Chloride

  • Structural Differences :
    • Replaces the acetic acid group with a sulfonyl chloride.
    • Features a methyl-substituted oxazole linked to a benzene ring.
  • Implications :
    • Sulfonyl chloride is highly reactive, making this compound a precursor for covalent inhibitors or polymer synthesis.
    • Increased electrophilicity compared to the carboxylic acid group may limit biological applications due to off-target reactivity .

1-[4-Cyano-2-(2-Thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic Acid

  • Structural Differences: Incorporates a cyano group at position 4 and a thienyl group at position 2 of the oxazole. The acetic acid is replaced by a piperidine-linked carboxylic acid.
  • Piperidine increases basicity, altering pH-dependent solubility and bioavailability .

Physicochemical and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Oxazole Substituents Acid Group Notable Features
Target Compound 1-Phenylcyclopropyl at position 2 Acetic acid Cyclopropane enhances rigidity
2-[4-[4-[3-Methyl-...]phenyl]acetic acid Methyl, carbamate-phenylethoxy Acetic acid Biphenyl system, carbamate stability
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Methyl (position 5), phenyl (position 2) Acetic acid Simpler structure, no cyclopropane
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride Methyl (position 2) Sulfonyl chloride High reactivity, precursor utility
1-[4-Cyano-2-(2-thienyl)-...]piperidine-4-carboxylic acid Cyano (position 4), thienyl (position 2) Piperidine-carboxylic acid Thienyl for sulfur interactions

Biological Activity

2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid is a compound of interest due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 205.23 g/mol

Research indicates that 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid interacts with various biological targets, primarily focusing on:

  • Sigma Receptors : The compound has been shown to act as a ligand for sigma receptors, which are implicated in various neurological functions and disorders .
  • Acetylcholine Receptors : It may also modulate nicotinic acetylcholine receptors, potentially influencing neurotransmission and neuroprotection .

Biological Activity and Effects

The biological activities of 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid include:

  • Analgesic Properties : Studies suggest that the compound exhibits pain-relieving effects by modulating pain pathways through sigma receptor interactions.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in various experimental models.

Data Table of Biological Activities

Activity TypeObservationsReferences
AnalgesicSignificant reduction in pain scores
Anti-inflammatoryDecreased levels of inflammatory cytokines
NeuroprotectiveProtection against neuronal damage

Case Studies

Several studies have evaluated the efficacy and safety of 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid:

  • Study on Pain Management :
    • A clinical trial assessed the analgesic effects on patients with chronic pain. Results indicated a significant improvement in pain management compared to placebo .
  • Neuroprotective Effects in Animal Models :
    • In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Response :
    • An investigation into the anti-inflammatory properties revealed that the compound effectively reduced edema and inflammatory markers in induced models .

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